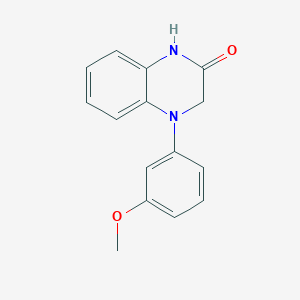
4-(3-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of quinoxalinone, which is a type of heterocyclic compound . Quinoxalinones and their derivatives have been reported to exhibit a broad spectrum of biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve various transformations, such as oxidation, reduction, and electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be influenced by factors such as total solid contents in each film .科学的研究の応用
Antitumor Agents
Compounds structurally similar to 4-(3-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one have been explored for their potent antitumor activities. For instance, a series of 2-phenylquinolin-4-ones showed significant inhibitory activity against various tumor cell lines. Notably, derivatives exhibited substantial effects on tyrosine autophosphorylation of insulin-like growth factor-1 receptor (IGF-1R), indicating their mechanism of action might involve inhibition of critical signaling pathways in cancer cells. One derivative demonstrated efficacy comparable to doxorubicin in a Hep3B xenograft model, suggesting potential as a clinical candidate for cancer treatment (Chou et al., 2010).
Anti-tubercular Agents
Quinoxaline-1,4-di-N-oxide derivatives have shown promise as anti-tubercular agents. A novel series of these compounds was synthesized and tested against Mycobacterium tuberculosis strains, revealing moderate to significant activity. The most active compounds demonstrated minimal toxicity against human embryonic kidney cells, highlighting their potential as safer therapeutic options for tuberculosis (Srinivasarao et al., 2020).
Tubulin-Binding Tumor-Vascular Disrupting Agents
Research on 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and its analogs has revealed their potential as novel tubulin-binding tumor-vascular disrupting agents. These compounds not only inhibited tumor growth in mice models but also disrupted tumor vasculature, indicating a dual mechanism of action that could be highly effective in cancer therapy (Cui et al., 2017).
Optical Waveguides
The development of highly fluorinated aromatic-aliphatic copolyethers containing methoxy groups has led to materials with excellent chemical resistance and thermal stability. These materials, suitable for use in optical waveguides, have the potential for diverse applications in photonics due to their controlled refractive indices and low propagation loss (Wan et al., 2012).
Antimalarial Activity
Compounds derived from 1,2-dioxane, featuring methoxyphenyl groups, have demonstrated significant antimalarial activity. These findings suggest that the structural elements of these compounds could be optimized to develop new antimalarial drugs, offering a new approach to combatting this disease (Lombardo et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(3-methoxyphenyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-19-12-6-4-5-11(9-12)17-10-15(18)16-13-7-2-3-8-14(13)17/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMIBHAFQBMWRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1890340-16-5 |
Source


|
| Record name | 4-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-3-[(2E)-3-(3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2573235.png)
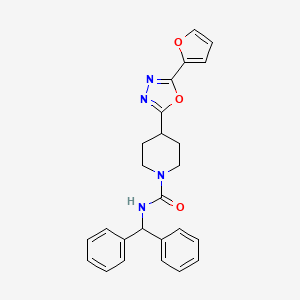
![3-benzyl-N-(2-methoxyethyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2573238.png)
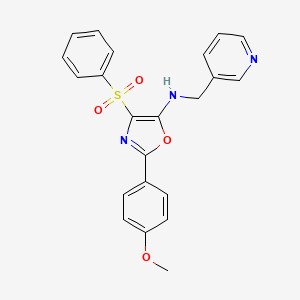
![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopropylpyrimidine](/img/structure/B2573240.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2573243.png)
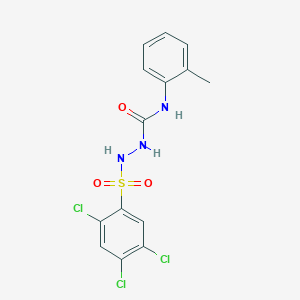


![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/no-structure.png)
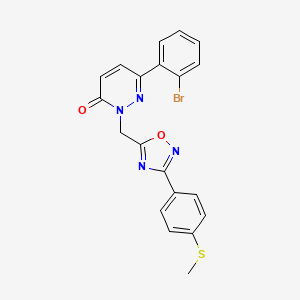

![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2573258.png)